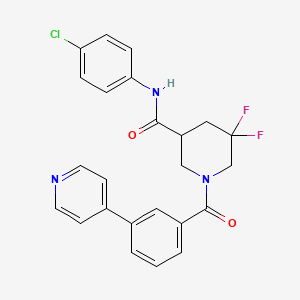

CCG-232601

説明

CCG-232601 is an inhibitor of the Rho/MRTF/SRF transcriptional pathway and a derivative of CCG-203971.1 CCG-232601 inhibits MRTF-dependent transcription in HEK293T cells (IC50 = 0.55 µM in a luciferase reporter assay). It also reduces expression of α-smooth muscle actin (α-SMA) in TGF-β-stimulated human dermal fibroblasts to 31% of control when used at a concentration of 10 µM. CCG-232601 (50 mg/kg) inhibits increases in dermal thickness and hydroxyproline content in a mouse model of dermal fibrosis induced by bleomycin.

CCG-232601 is a inhibitor of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma. CCG-232601 has SRE. L IC50= 550 nM; MLM T1/2 = 7.8 min; Aq sol = 23ug/mL; Plasma AUC 0-7h (10mg/kg) = 15250 hr. ng/mL. CCG-232601 could inhibit the development of bleomycin-induced dermal fibrosis in mice when administered orally at 50 mg/kg.

科学的研究の応用

Inhibition of Rho/MRTF/SRF Transcription Pathway

CCG-232601 has been found to inhibit the Rho/MRTF/SRF transcription pathway . This pathway has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .

Regulation of Mitochondrial Function

CCG-232601 has been shown to regulate mitochondrial function . It has been demonstrated that this compound can inhibit all the complexes of mitochondrial electron transport chains and further induce oxidative stress .

Alteration of Cell Metabolism

CCG-232601 contributes to H4 hyperacetylation at K12/16, which is known to alter cell metabolism . This alteration is particularly significant in the context of cancer cells, where metabolic changes are a key part of the disease process .

Inhibition of Mitochondrial Proteins

CCG-232601 has been shown to inhibit mitochondrial proteins at a dosage of 10 µM . This suggests that the compound could be disrupting the mitochondrial membrane .

Induction of Oxidative Stress

CCG-232601 has been found to induce oxidative stress . This is significant because oxidative stress is known to play a role in various diseases, including cancer .

Potential Cancer Therapeutic

Given its effects on the Rho/MRTF/SRF pathway, mitochondrial function, and oxidative stress, CCG-232601 has potential as a cancer therapeutic . Its ability to alter cell metabolism and inhibit mitochondrial proteins also suggests potential utility in cancer treatment .

作用機序

Target of Action

CCG-232601, also known as N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide, is a potent and orally active inhibitor of the Rho/MRTF/SRF transcriptional pathway . This pathway has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .

Mode of Action

CCG-232601 interacts with its targets by inhibiting the Rho/MRTF/SRF signaling pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The compound hyperacetylates histone H4K12 and H4K16 and regulates the genes involved in mitochondrial function and dynamics .

Biochemical Pathways

The Rho/MRTF/SRF pathway plays a crucial role in mitochondrial function . CCG-232601 affects this pathway and its downstream effects include the regulation of mitochondrial function as a compensatory mechanism by repressing oxidative phosphorylation and increasing glycolysis . These small molecule inhibitors are effective in inhibiting all the complexes of mitochondrial electron transport chains and further inducing oxidative stress .

Result of Action

The molecular and cellular effects of CCG-232601’s action include the hyperacetylation of histone H4K12 and H4K16 . This leads to the regulation of genes involved in mitochondrial function and dynamics . The compound also represses oxidative phosphorylation, increases glycolysis, inhibits all the complexes of mitochondrial electron transport chains, and induces oxidative stress .

Action Environment

特性

IUPAC Name |

N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJLDLGLVZUENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

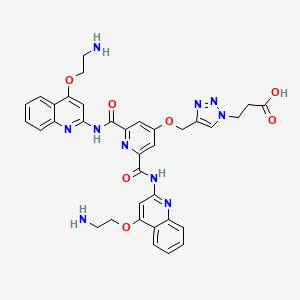

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of CCG-232601, and what are its downstream effects?

A1: CCG-232601 acts by disrupting the Rho/MRTF/SRF signaling pathway. [, ] This pathway is responsible for regulating gene transcription, particularly those involved in cell growth, proliferation, and mitochondrial function. By inhibiting this pathway, CCG-232601 effectively reduces the expression of genes downstream of SRF, including those involved in mitochondrial biogenesis and function. [, ] This leads to a decrease in oxidative phosphorylation and a compensatory increase in glycolysis. [] Additionally, CCG-232601 has been shown to induce histone H4 hyperacetylation at lysine residues K12 and K16, further contributing to its transcriptional regulatory effects. []

Q2: How does CCG-232601 impact mitochondrial function, and what is the significance of this effect?

A2: CCG-232601 demonstrates a significant impact on mitochondrial function by downregulating genes involved in mitochondrial dynamics and function. [, ] This downregulation ultimately leads to the repression of mitochondrial respiration, effectively inhibiting all complexes of the electron transport chain. [] This disruption of mitochondrial function triggers a compensatory increase in glycolysis to meet cellular energy demands. [] The ability to modulate mitochondrial function positions CCG-232601 as a potential therapeutic agent for diseases characterized by dysregulated mitochondrial activity, including cancer and aging. [, ]

Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on CCG-232601 or related compounds, and what insights have they provided?

A3: While the provided research does not delve into specific SAR studies for CCG-232601, it mentions that this compound belongs to a novel series of oxadiazole-thioether compounds designed to disrupt SRF transcription. [] This suggests that modifications within this chemical class could be explored to optimize potency, selectivity, and pharmacological properties. Future research focusing on systematic structural modifications and their impact on activity would be crucial to gain deeper insights into the SAR of CCG-232601 and potentially develop more effective analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)